2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-piperidino-5-pyrimidinyl)-4(3H)-pyrimidinone
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Overview
Description
4’-METHYL-2’-(PIPERIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of bipyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-METHYL-2’-(PIPERIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the bipyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the piperidine and tetrahydroisoquinoline moieties through nucleophilic substitution.
Methylation: Addition of the methyl group at the 4’ position using methylating agents.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions can modify the functional groups attached to the bipyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Involvement: Affecting biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4’-Bipyrimidine: A simpler analog with similar core structure.
Piperidine Derivatives: Compounds with the piperidine moiety.
Tetrahydroisoquinoline Derivatives: Compounds containing the tetrahydroisoquinoline structure.
Uniqueness
4’-METHYL-2’-(PIPERIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
1192805-86-9 |
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Molecular Formula |
C23H26N6O |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26N6O/c1-16-19(14-24-22(25-16)28-10-5-2-6-11-28)20-13-21(30)27-23(26-20)29-12-9-17-7-3-4-8-18(17)15-29/h3-4,7-8,13-14H,2,5-6,9-12,15H2,1H3,(H,26,27,30) |
InChI Key |
MRTDSKSZDKESAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC4=CC=CC=C4C3)N5CCCCC5 |
Origin of Product |
United States |
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